![molecular formula C20H16N2O2 B2956795 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 866039-03-4](/img/structure/B2956795.png)
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine, also known as DMPF-PP, is a small molecule compound that has been studied for its potential use in research and laboratory experiments. It is a heterocyclic compound composed of fused pyrimidine and furan rings, with a methyl group and a phenyl group attached. DMPF-PP has been studied for its potential applications in scientific research, specifically in the areas of mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
科学的研究の応用
Nonlinear Optical (NLO) Properties and Electronic Analysis The study of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has shown promising applications in nonlinear optics (NLO) and medicine due to the significant distribution of the pyrimidine ring in nature and its importance in aromatic heterocyclic compounds. DFT and TDDFT studies confirm the NLO activity of these derivatives, indicating their potential for optoelectronic high-tech applications (Hussain et al., 2020).
Antioxidant Properties A series of 6-substituted-2,4-dimethyl-3-pyridinols have been synthesized, demonstrating interesting antioxidant properties. This study provides insights into a new class of chain-breaking antioxidants, highlighting the reactivity of these compounds with peroxyl radicals, which is crucial for their effectiveness as phenolic antioxidants (Wijtmans et al., 2004).
Anti-HIV Activity Research into 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones has revealed that certain derivatives possess virus-inhibiting properties with respect to type 1 human immunodeficiency virus (HIV-1), demonstrating the potential of these compounds in antiviral therapy (Novikov et al., 2004).
Polyimide Synthesis A novel pyridine-bridged aromatic dianhydride monomer has been developed for the synthesis of pyridine-containing polyimides, showcasing applications in materials science. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).
作用機序
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been reported to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to inhibit their targets, leading to a disruption in the signaling pathways that these proteins are involved in .
Biochemical Pathways
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to affect various signaling pathways associated with their targets, leading to downstream effects such as inhibition of cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to have good lipophilicity, which allows them to easily diffuse into cells .
Result of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, have been reported to show superior cytotoxic activities against certain cancer cell lines .
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-6-10-17(14(13)2)23-19-16-11-18(15-8-4-3-5-9-15)24-20(16)22-12-21-19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSWRJJVXCMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


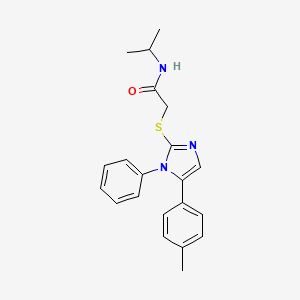
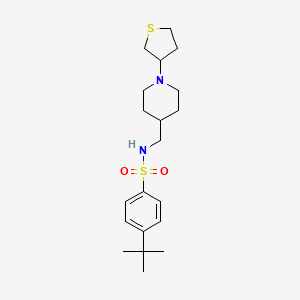
![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)
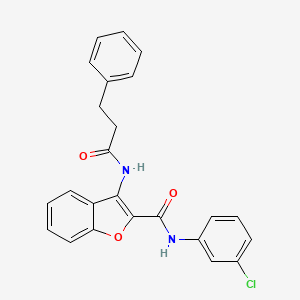
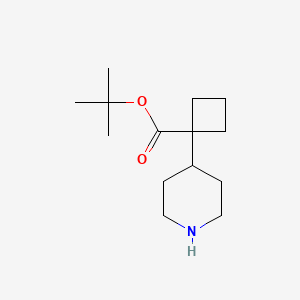
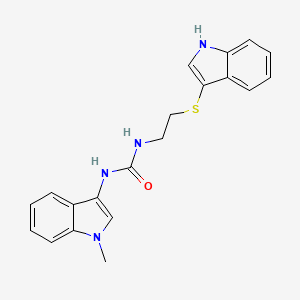
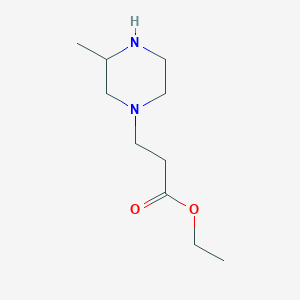
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)